molecular formula C7H12O4 B2774334 2-Hydroxy-2-(oxan-4-yl)acetic acid CAS No. 1248302-05-7

2-Hydroxy-2-(oxan-4-yl)acetic acid

Cat. No. B2774334
CAS RN: 1248302-05-7
M. Wt: 160.169
InChI Key: UWIRTUFUYGPILS-UHFFFAOYSA-N
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Description

“2-Hydroxy-2-(oxan-4-yl)acetic acid” is a chemical compound with the CAS Number: 2375247-59-7 . Its IUPAC name is ®-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid . The molecular weight of this compound is 160.17 . The physical form of this compound is powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . Its molecular weight is 160.17 .

Scientific Research Applications

Synthetic Applications

2-Hydroxy-2-(oxan-4-yl)acetic acid serves as a precursor or intermediate in the synthesis of various organic compounds. For example, it has been utilized in the design and synthesis of thiazolidin-4-ones, which exhibit potential antibacterial activity. These compounds were synthesized through a series of reactions starting from related hydroxy-acetic acid derivatives, demonstrating the versatility of such hydroxy-acetic acids in organic synthesis (Čačić et al., 2009). Further, derivatives of hydroxy-acetic acid hydrazides have been synthesized and shown to possess antimicrobial properties, indicating the broad applicability of hydroxy-acetic acid derivatives in medicinal chemistry (Čačić et al., 2006).

Chemical Synthesis and Molecular Properties

Hydroxy-acetic acid derivatives have been used in the synthesis of various heterocyclic compounds, such as 1,4-oxathian-2-one and its derivatives, through intramolecular dehydration and other synthetic strategies. These compounds are of interest due to their potential applications in materials science and as building blocks in organic synthesis (Davies et al., 1978). Additionally, the quantum chemical properties of substituted pyrrolidinones, which could be derived from hydroxy-acetic acid compounds, have been studied, revealing insights into their electronic structures and potential applications in various fields of chemistry (Bouklah et al., 2012).

Catalytic and Biochemical Studies

Research has also focused on the catalytic properties of hydroxy-acetic acid derivatives. For instance, β-homoproline derivatives synthesized from hydroxy-acetic acid analogs have been explored as organocatalysts in asymmetric aldol reactions, highlighting the potential of these compounds in stereoselective synthesis (Hiraga et al., 2011). Furthermore, the biotransformation of hydroxy-phosphinylacetic acids by bacterial species has been studied, demonstrating the enantioselective hydrolysis of these compounds and suggesting applications in chiral chemistry and bioorganic synthesis (Majewska, 2015).

Safety and Hazards

The safety information for “2-Hydroxy-2-(oxan-4-yl)acetic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-hydroxy-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIRTUFUYGPILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248302-05-7
Record name 2-hydroxy-2-(oxan-4-yl)acetic acid
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